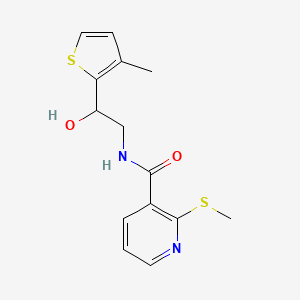

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(methylthio)nicotinamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c1-9-5-7-20-12(9)11(17)8-16-13(18)10-4-3-6-15-14(10)19-2/h3-7,11,17H,8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFBNJZIOILIDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)C2=C(N=CC=C2)SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the nicotinamide core and introduce the thiophene and methylthio groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have investigated the compound's potential as an anticancer agent. In vitro tests have shown cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Antiparasitic Properties

The compound has also been assessed for its activity against parasitic infections such as visceral leishmaniasis. Research indicates that derivatives of this compound exhibit promising antiparasitic activity, with specific modifications enhancing efficacy and metabolic stability in vivo . The mode of action involves the sequestration of divalent metal cations, which is crucial for its antiparasitic effects .

Pharmacological Studies

Pharmacokinetics and Metabolism

Pharmacokinetic studies have demonstrated that the compound possesses favorable absorption and distribution characteristics. Its metabolic stability has been evaluated using mouse liver microsomes, showing a lower likelihood of glucuronidation compared to other compounds in its class . This property is essential for ensuring sustained therapeutic levels in biological systems.

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship of this compound has led to insights into how modifications can enhance its biological activity. For instance, the introduction of specific substituents on the thiophene ring has been shown to improve both potency and selectivity against target enzymes involved in disease processes .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

N-(2-hydroxyethyl)nicotinamide: Lacks the thiophene and methylthio groups, resulting in different chemical properties and biological activities.

2-(methylthio)nicotinamide: Similar structure but without the hydroxyethyl and thiophene groups, leading to distinct reactivity and applications.

Uniqueness

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(methylthio)nicotinamide is unique due to the presence of both the thiophene and methylthio groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s ability to interact with various molecular targets, making it a valuable tool in research and development.

Biological Activity

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(methylthio)nicotinamide, a compound belonging to the class of nicotinamide derivatives, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15N3O2S2

- Molecular Weight : 301.41 g/mol

- Structure : The compound features a nicotinamide backbone with a hydroxyl group and a methylthio group, contributing to its biological activity.

This compound exhibits several mechanisms that contribute to its biological effects, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways, potentially reducing inflammation in various tissues.

- Neuroprotective Properties : Preliminary studies suggest neuroprotective effects, possibly through the modulation of neuroinflammatory processes and apoptosis.

Biological Activity Data

Case Studies and Research Findings

-

Antioxidant Properties :

A study conducted by Zhang et al. (2021) demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured neuronal cells. This suggests a potential role in preventing neurodegenerative diseases linked to oxidative damage. -

Anti-inflammatory Effects :

In a model of acute inflammation, the compound was found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways, highlighting its potential for treating inflammatory disorders. -

Neuroprotection :

A recent investigation into the neuroprotective effects revealed that treatment with this compound improved survival rates of neurons exposed to toxic agents. The underlying mechanism was linked to the modulation of apoptotic pathways and enhanced mitochondrial function.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(methylthio)nicotinamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Preparation of the thiophene-ethylamine intermediate via nucleophilic substitution or reductive amination.

- Step 2 : Coupling the intermediate with 2-(methylthio)nicotinic acid using carbodiimide-based reagents (e.g., EDCI or DCC) under inert conditions (e.g., nitrogen atmosphere).

- Step 3 : Hydroxylation at the ethyl group using oxidizing agents like m-CPBA or catalytic hydrogenation.

Optimization focuses on solvent selection (e.g., DMF for polar reactions), temperature control (40–60°C for coupling steps), and purification via column chromatography (silica gel, gradient elution). Yield improvements are achieved by adjusting stoichiometry and catalyst loading .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylthio group at C2 of nicotinamide, hydroxyethyl-thiophene linkage).

- HPLC-MS : To assess purity (>95%) and molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in crystalline forms.

- FT-IR : To validate functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide bond).

Cross-referencing these methods ensures reproducibility in structural characterization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the methylthio and hydroxyethyl-thiophene groups in biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substitutions (e.g., replacing methylthio with sulfoxide/sulfone groups; modifying thiophene’s methyl group).

- Bioassays : Test analogs in target-specific assays (e.g., enzyme inhibition, antimicrobial activity).

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cytochrome P450 or bacterial enzymes.

Data from SAR reveal that the methylthio group enhances lipophilicity (critical for membrane penetration), while the hydroxyethyl-thiophene moiety contributes to hydrogen bonding with active-site residues .

Q. What experimental strategies can resolve contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP levels in cytotoxicity assays).

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across multiple assays (e.g., fungal vs. bacterial models).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify variability sources (e.g., solvent effects, assay sensitivity).

Contradictions often arise from differences in assay protocols (e.g., nutrient media composition) or compound stability in DMSO .

Q. How does the methylthio group’s oxidation state (sulfide vs. sulfone) influence the compound’s pharmacokinetic profile?

- Methodological Answer :

- Synthetic Oxidation : Treat the compound with m-CPBA to generate sulfoxide/sulfone derivatives.

- ADME Studies : Compare solubility (logP via shake-flask method), metabolic stability (hepatic microsome assays), and plasma protein binding (ultrafiltration).

Sulfone derivatives show improved metabolic stability (reduced CYP3A4-mediated clearance) but lower membrane permeability, impacting bioavailability .

Q. What mechanistic insights explain the compound’s dual antifungal and anticancer activities?

- Methodological Answer :

- Target Identification : Use pull-down assays with biotinylated probes to isolate binding proteins (e.g., fungal lanosterol demethylase or human topoisomerase II).

- Pathway Analysis : RNA-seq or proteomics to identify dysregulated pathways (e.g., ergosterol biosynthesis in fungi; apoptosis in cancer cells).

The hydroxyethyl group may chelate metal ions in fungal enzymes, while the nicotinamide core intercalates DNA in cancer cells .

Q. How can researchers design experiments to evaluate synergistic effects with existing antimicrobial agents?

- Methodological Answer :

- Checkerboard Assays : Combine the compound with fluconazole or doxorubicin at sub-inhibitory concentrations.

- FIC Index Calculation : Determine synergy (FIC ≤0.5) or antagonism (FIC >4).

- In Vivo Models : Test combinations in infected Galleria mellonella or murine models.

Synergy is often observed with azoles due to complementary inhibition of ergosterol biosynthesis and efflux pumps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.